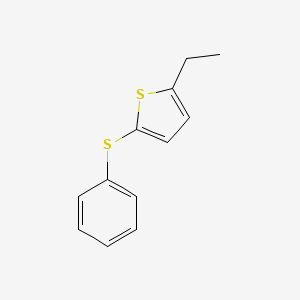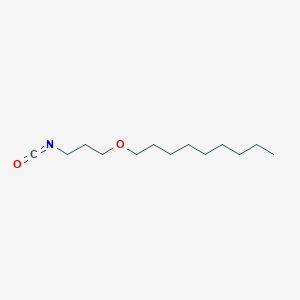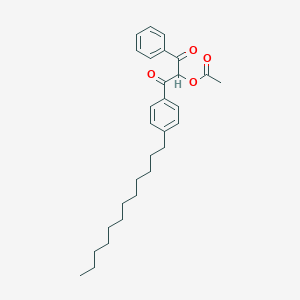
1-(4-Dodecylphenyl)-1,3-dioxo-3-phenylpropan-2-YL acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Dodecylphenyl)-1,3-dioxo-3-phenylpropan-2-YL acetate is an organic compound with a complex structure It is characterized by the presence of a dodecylphenyl group, a dioxo group, and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Dodecylphenyl)-1,3-dioxo-3-phenylpropan-2-YL acetate typically involves a multi-step process. One common method is the Knoevenagel condensation, which involves the reaction of an aldehyde with a carbon acid compound in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Dodecylphenyl)-1,3-dioxo-3-phenylpropan-2-YL acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetate group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
1-(4-Dodecylphenyl)-1,3-dioxo-3-phenylpropan-2-YL acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 1-(4-Dodecylphenyl)-1,3-dioxo-3-phenylpropan-2-YL acetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dodecylphenol: Shares the dodecylphenyl group but lacks the dioxo and acetate groups.
N-(4-Dodecyl-phenyl)-3-oxo-butyric acid: Similar structure but with a different functional group arrangement.
Propriétés
Numéro CAS |
60615-32-9 |
|---|---|
Formule moléculaire |
C29H38O4 |
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
[1-(4-dodecylphenyl)-1,3-dioxo-3-phenylpropan-2-yl] acetate |
InChI |
InChI=1S/C29H38O4/c1-3-4-5-6-7-8-9-10-11-13-16-24-19-21-26(22-20-24)28(32)29(33-23(2)30)27(31)25-17-14-12-15-18-25/h12,14-15,17-22,29H,3-11,13,16H2,1-2H3 |
Clé InChI |
PVYYUZVCBSSRGO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



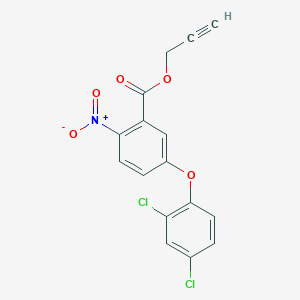
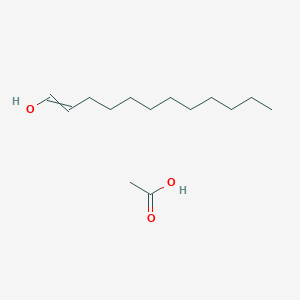




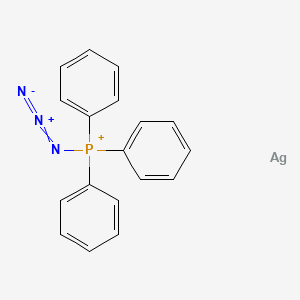
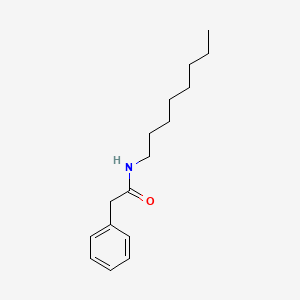

![5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium](/img/structure/B14608204.png)
![N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14608206.png)
